molecular formula C13H15NO2S B2407803 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione CAS No. 344264-73-9

2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione

Cat. No.: B2407803
CAS No.: 344264-73-9
M. Wt: 249.33
InChI Key: POLKAYDDMGCYTM-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione is a useful research compound. Its molecular formula is C13H15NO2S and its molecular weight is 249.33. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative and Antimicrobial Properties

A study by Gür et al. (2020) focuses on the pharmacological scaffold of 1,3,4-thiadiazole, a core similar to 2-Methyl-4-(4-methylbenzyl)-3,5-thiomorpholinedione. They designed and synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities. The findings indicate high DNA protective ability against oxidative Fenton mixture and strong antimicrobial activity against certain bacteria, hinting at the potential of related compounds in pharmacology and chemotherapy (Gür et al., 2020).

Synthesis and Antimicrobial Activity

Kardile and Kalyane (2010) conducted research on the synthesis of thiomorpholine derivatives, similar to this compound. Their study involved creating derivatives via nucleophilic substitution reactions, aiming to develop molecules with potent bioactive properties. These derivatives exhibited significant antimicrobial activity, showing the utility of such compounds in combating microbial infections (Kardile & Kalyane, 2010).

Application in Asymmetric Synthesis

The work of Bentley et al. (2011) explored the conjugate addition of lithium N-phenyl-N-(α-methylbenzyl)amide, related to the structure of this compound, in the asymmetric synthesis of certain compounds. This study demonstrates the utility of these types of compounds in creating specific molecular architectures, which is crucial in the field of medicinal chemistry (Bentley et al., 2011).

Kinetics of Nucleophilic Substitution Reactions

Fathalla and Hamed (2006) investigated the kinetics of nucleophilic substitution reactions involving compounds similar to this compound. Their study provides insights into the reactivity and interaction of such compounds, which is vital for understanding their behavior in various chemical environments, including potential pharmaceutical applications (Fathalla & Hamed, 2006).

Properties

IUPAC Name

2-methyl-4-[(4-methylphenyl)methyl]thiomorpholine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-9-3-5-11(6-4-9)7-14-12(15)8-17-10(2)13(14)16/h3-6,10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLKAYDDMGCYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)CC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665740
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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